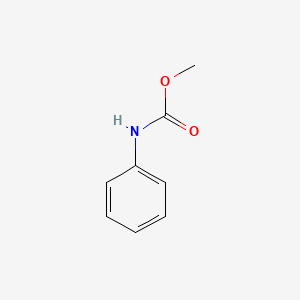

METHYLCARBAMINSÄURE-N-PHENYLESTER

Übersicht

Beschreibung

METHYL N-PHENYLCARBAMATE, also known as carbamic acid, phenyl-, methyl ester, is an organic compound with the molecular formula C8H9NO2. It is a colorless liquid with a faint aromatic odor and is soluble in organic solvents such as ether and alcohol. This compound is primarily used as an intermediate in organic synthesis and has applications in various industries, including pharmaceuticals, agriculture, and materials science .

Wissenschaftliche Forschungsanwendungen

METHYL N-PHENYLCARBAMATE has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Methyl N-Phenylcarbamate (MPC) is primarily used as an intermediate in the synthesis of various important products . Its main target is the production of methylene diphenyl diisocyanate (MDI), a crucial precursor for the synthesis of polyurethane .

Mode of Action

MPC is synthesized via the reactions of phenylurea and dimethyl carbonate (DMC) and/or methanol, aniline and DMC, and/or methyl carbamate (MC), and even aniline and C1 source (e.g., CH3OH and CO2) . The aminolysis of DMC for MPC synthesis is particularly attractive because the byproducts methanol could be used for the production of DMC .

Biochemical Pathways

The synthesis of MPC involves several biochemical pathways. One of the key pathways is the aminolysis of DMC, which leads to the formation of MPC and N-methylaniline (NMA) and/or N, N′-dimethylaniline (DMA) . The high reactivity of the intermediates decomposed from DMC means that carbamoylation and methylation proceed simultaneously during the aminolysis reaction .

Pharmacokinetics

Its synthesis process suggests that it can be effectively produced and recovered using zn/al/ce mixed oxides derived from hydrotalcite-like precursors .

Result of Action

The result of MPC’s action is the production of MDI, a crucial precursor for the synthesis of polyurethane . This makes MPC an important intermediate for the green synthesis of MDI as well as many other important products .

Action Environment

The action of MPC is influenced by various environmental factors. For instance, the synthesis of MPC via DMC aminolysis is highly dependent on the presence of an effective and recoverable heterogeneous catalyst . The mixed oxides containing 2.5% cerium showed high DMC aminolysis activity, giving aniline conversion of 95.8%, MPC selectivity of 81.6%, and MPC yield of 78.2% .

Biochemische Analyse

Biochemical Properties

Methyl N-phenylcarbamate plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, including hydrolases and transferases, which facilitate its conversion into different metabolites. For instance, phenmedipham hydrolase catalyzes the hydrolysis of methyl N-phenylcarbamate into methyl N-hydroxyphenyl carbamate and m-toluidine . These interactions are essential for the compound’s role in metabolic pathways and its overall biochemical activity.

Cellular Effects

Methyl N-phenylcarbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating enzyme activity and altering metabolic flux. For example, the compound can inhibit certain enzymes involved in cellular respiration, leading to changes in energy production and metabolic balance . Additionally, methyl N-phenylcarbamate can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of methyl N-phenylcarbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific active sites on enzymes, altering their conformation and activity. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. Additionally, methyl N-phenylcarbamate can activate certain transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl N-phenylcarbamate can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical agents . Long-term studies have shown that prolonged exposure to methyl N-phenylcarbamate can lead to cumulative effects on cellular metabolism and function, including alterations in enzyme activity and gene expression patterns.

Dosage Effects in Animal Models

The effects of methyl N-phenylcarbamate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic effects, including enzyme inhibition, disruption of metabolic pathways, and adverse physiological responses . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and organismal health. Toxicity studies in animal models have highlighted the importance of careful dosage regulation to avoid adverse effects.

Metabolic Pathways

Methyl N-phenylcarbamate is involved in several metabolic pathways, including its conversion into various metabolites through enzymatic reactions. The compound interacts with enzymes such as phenmedipham hydrolase, which catalyzes its hydrolysis into methyl N-hydroxyphenyl carbamate and m-toluidine . These metabolites can further participate in other biochemical reactions, contributing to the overall metabolic flux and balance within the cell. Additionally, methyl N-phenylcarbamate can influence the levels of certain metabolites, affecting cellular energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, methyl N-phenylcarbamate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific compartments . The compound’s distribution within tissues is influenced by factors such as its solubility, affinity for binding proteins, and the presence of transporters that mediate its uptake and release. These interactions play a crucial role in determining the compound’s localization and its overall biological activity.

Subcellular Localization

Methyl N-phenylcarbamate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or cytoplasm, depending on its interactions with cellular machinery. This subcellular localization is essential for the compound’s role in modulating enzyme activity, gene expression, and other cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: METHYL N-PHENYLCARBAMATE can be synthesized through several methods. One common method involves the reaction of aniline with dimethyl carbonate (DMC) in the presence of a catalyst. Another method involves the reaction of phenyl isocyanate with methanol, which also produces methyl phenylcarbamate .

Industrial Production Methods: In industrial settings, methyl phenylcarbamate is often produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are optimized to achieve high yields and purity, and the process is designed to minimize waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: METHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenyl isocyanate and methanol.

Reduction: It can be reduced to form aniline and methanol.

Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can react with methyl phenylcarbamate under mild conditions.

Major Products Formed:

Oxidation: Phenyl isocyanate and methanol.

Reduction: Aniline and methanol.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

METHYL N-PHENYLCARBAMATE can be compared with other carbamate compounds, such as:

Ethyl phenylcarbamate: Similar in structure but with an ethyl group instead of a methyl group. It has similar applications but may exhibit different reactivity and solubility properties.

Methyl carbamate: Lacks the phenyl group, making it less hydrophobic and potentially less effective as an enzyme inhibitor.

Phenyl carbamate: Similar to methyl phenylcarbamate but without the methyl ester group.

Each of these compounds has unique properties that make them suitable for specific applications, and the choice of compound depends on the desired chemical and physical characteristics .

Eigenschaften

IUPAC Name |

methyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUPODHENSJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180674 | |

| Record name | Methyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2603-10-3 | |

| Record name | Carbamic acid, N-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2603-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002603103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3L1HPI8NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

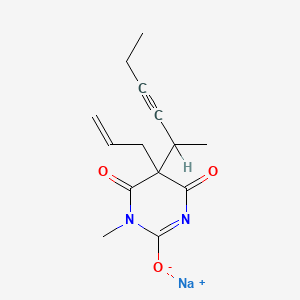

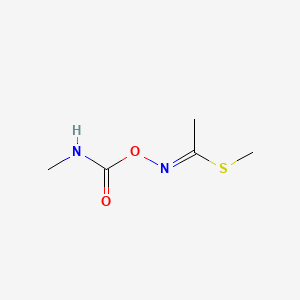

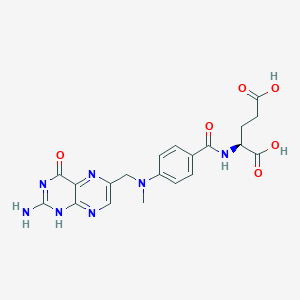

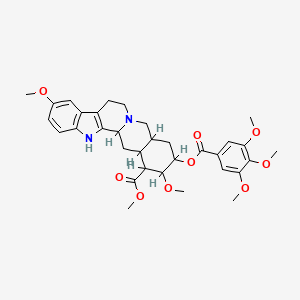

Feasible Synthetic Routes

Q1: What are the main applications of methyl N-phenylcarbamate (MPC)?

A1: MPC is primarily used as a precursor for the production of methylene diphenyl diisocyanate (MDI) [, ], a key component in polyurethane production. It can also be utilized to synthesize phenyl isocyanate, another crucial chemical in polyurethane manufacturing [].

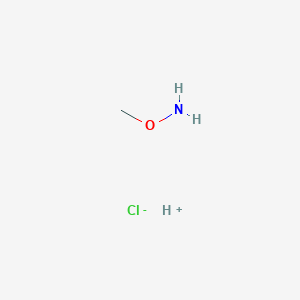

Q2: Can you describe a phosgene-free synthesis route for MPC?

A2: Several phosgene-free methods have been developed for MPC synthesis. One approach involves the reductive carbonylation of nitrobenzene in the presence of methanol, utilizing a catalytic system composed of sulfur, vanadium pentoxide, and a base such as an alkali metal alkoxide [, , ]. Another method involves the reaction of aniline with methyl carbamate in the presence of methanol and a zinc chloride catalyst [].

Q3: What is the role of a catalyst in the condensation reaction of MPC with formaldehyde?

A3: Catalysts play a crucial role in facilitating the condensation reaction between MPC and formaldehyde to yield methylene diphenyl-4,4′-dicarbamate (MDC) [, ]. Various catalysts have been studied, including concentrated and dilute sulfuric acid, dilute hydrochloric acid, a mixture of hydrochloric and sulfuric acids, bentonite, and Hβ zeolite [, ].

Q4: Are there any alternative, environmentally friendly methods for synthesizing MDC?

A4: Yes, researchers have explored the direct synthesis of dimethyl toluene-2,4-dicarbamate (TDC), a derivative of MDC, from 2,4-toluene diamine, urea, and methanol using a zinc chloride catalyst []. This approach aims to overcome drawbacks associated with other production methods.

Q5: How can CO2 be used in the synthesis of carbamates like MPC?

A5: Research has shown that dialkyltin(IV) dialkoxides can facilitate the insertion of CO2 into aromatic amines, leading to the formation of aromatic carbamates []. This approach was successfully applied to synthesize MPC from aniline, demonstrating a promising pathway for utilizing CO2 as a C1 building block.

Q6: How do different solid acid catalysts influence the synthesis of MDC from MPC and formaldehyde?

A6: The acidic properties of the catalyst significantly affect MDC synthesis. Catalysts with surface Lewis acid sites exhibiting higher acid strength demonstrate enhanced activity for MPC condensation with formaldehyde [].

Q7: How does the choice of solvent impact the catalytic activity in MPC condensation reactions?

A7: Solvent selection is critical for catalytic activity. Protic solvents like methanol and water have a detrimental effect, while aprotic solvents, specifically dimethyl carbonate (DMC), prove to be the most suitable reaction medium [].

Q8: What is the role of phosphorus acids in the palladium-catalyzed carbonylation of nitrobenzene to MPC?

A8: Phosphorus acids have been identified as highly efficient promoters in the palladium-phenanthroline catalyzed carbonylation of nitrobenzene to MPC [, ]. These promoters significantly enhance reaction rates and catalyst stability.

Q9: How does the structure of phenanthroline ligands impact their effectiveness in palladium-catalyzed carbonylation of nitrobenzene to MPC?

A9: Nonsymmetric phenanthroline ligands, particularly those with electron-donating substituents on one pyridine ring and electron-withdrawing or no substituents on the other, exhibit superior performance in palladium-catalyzed nitrobenzene carbonylation to MPC [].

Q10: What is the role of the anion in palladium-phenanthroline catalyst systems for MPC synthesis?

A10: The non-coordinating anion used in conjunction with palladium-phenanthroline complexes significantly affects the catalytic activity and selectivity []. A delicate balance exists between the donating capacity of the ligand and the chosen anion.

Q11: What is the molecular formula and weight of methyl N-phenylcarbamate?

A11: The molecular formula of methyl N-phenylcarbamate is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q12: Are there any studies on the conformational analysis of MPC and its derivatives?

A12: Yes, semi-empirical PCILO calculations have been employed to determine the stable conformations of MPC and its methoxy derivatives []. These studies provide valuable insights into the structural features influencing the compound's properties.

Q13: What happens to the carbonyl 17O-NMR chemical shift in substituted N-phenylamides?

A13: Research has established an equation for calculating carbonyl 17O-NMR chemical shifts in substituted N-phenylamides, including MPC []. This equation allows for predicting chemical shift changes based on substituent effects.

Q14: Are there any studies on the thermal stability of methyl N-phenylcarbamate?

A14: Yes, research has investigated the thermal stability of MPC, including the impact of sulfur-containing compounds on its decomposition behavior [].

Q15: What is known about the fungicidal activity of N-phenylcarbamates?

A15: Studies have explored the fungicidal activity of various N-phenylcarbamates, including MPC derivatives [, ]. Structure-activity relationship studies have identified specific substituents that enhance activity against fungal pathogens.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.